7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one
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Overview
Description
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-6-oxaspiro[34]octan-2-one typically involves multiple steps, including cyclization and amination reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Reagents like ZnCr₂O₇·3H₂O are used under solid-phase conditions.
Reduction: Catalysts such as BH₃/THF are employed for amide reduction.
Substitution: Various halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spiro compounds .
Scientific Research Applications
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one involves its interaction with sigma-1 receptors. By antagonizing these receptors, the compound can enhance the analgesic effects of mu opioid receptor agonists without amplifying adverse effects. This interaction helps in managing pain and reducing opioid tolerance .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with sigma-1 receptor antagonist properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual mu-opioid receptor agonist and sigma-1 receptor antagonist activities.
Uniqueness
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one stands out due to its specific structural features and its potential to enhance the analgesic effects of opioids while mitigating tolerance. Its unique spirocyclic structure provides a versatile scaffold for drug development .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H13NO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5,9H2 |
InChI Key |
VFYLMBIFUNBQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CN |
Origin of Product |
United States |
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